molecular formula C7H10N2 B8795528 1-allyl-4-methyl-1H-imidazole CAS No. 6307-15-9

1-allyl-4-methyl-1H-imidazole

Cat. No.: B8795528
CAS No.: 6307-15-9
M. Wt: 122.17 g/mol
InChI Key: CCCXEUIYYWUDID-UHFFFAOYSA-N
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Description

1-allyl-4-methyl-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl group at position 4 and a prop-2-en-1-yl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-methyl-1H-imidazole typically involves the alkylation of 4-methylimidazole with an appropriate allylating agent. One common method is the reaction of 4-methylimidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-allyl-4-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under various conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated, sulfonylated, or alkylated imidazole derivatives.

Scientific Research Applications

1-allyl-4-methyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-allyl-4-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound can bind to active sites or allosteric sites, influencing the function of target proteins. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Lacks the prop-2-en-1-yl group, making it less hydrophobic.

    4-Methylimidazole: Lacks the prop-2-en-1-yl group, affecting its reactivity and binding properties.

    1-Propylimidazole: Contains a propyl group instead of a prop-2-en-1-yl group, altering its steric and electronic characteristics.

Uniqueness

1-allyl-4-methyl-1H-imidazole is unique due to the presence of both a methyl group and a prop-2-en-1-yl group, which confer distinct chemical and biological properties. These functional groups influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

6307-15-9

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

4-methyl-1-prop-2-enylimidazole

InChI

InChI=1S/C7H10N2/c1-3-4-9-5-7(2)8-6-9/h3,5-6H,1,4H2,2H3

InChI Key

CCCXEUIYYWUDID-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methylimidazole (2.0 g, 24.36 mmol), allyl bromide (2.2 mL, 24.36 mmol), N,N-diisopropylethylamine (5.0 mL, 29.24 mmol) in DMF (50 mL) were stirred at 80° C. overnight. Then the reaction mixture was cooled, quenched with saturated NaHCO3 (30 mL), and extracted with CH2Cl2 (4×40 mL). The combined organic layers were dried (MgSO4), filtered, concentrated, and dried in vacuo to afford a brown oil. Purification by flash column chromatography on silica using 2% CH3OH/CH2Cl2 afforded the product as a yellow oil (1.13 g, 40%). 1H NMR (CDCl3) (as a mixture of regio-isomers) δ 2.17 and 2.22 (s, total 3H), 4.44-4.48 (m, total 2H), 5.19-5.24 (m, total 2H), 5.89-6.00 (m, total 1H), 6.61 and 6.79 (s, total 1H), 7.35 and 7.39 (s, total 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
40%

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